Perchlorothieno[3,2-d]pyrimidine
Description
Thieno[3,2-d]pyrimidine is a bicyclic heteroaromatic system comprising a fused thiophene and pyrimidine ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . Chlorinated derivatives, including mono-, di-, and trichloro-substituted analogs, are particularly valuable for tuning electronic properties, solubility, and reactivity in drug discovery and organic synthesis. Below, we analyze key derivatives to highlight structural, physicochemical, and functional differences.
Properties
Molecular Formula |
C6Cl4N2S |
|---|---|
Molecular Weight |
274.0 g/mol |
IUPAC Name |
2,4,6,7-tetrachlorothieno[3,2-d]pyrimidine |
InChI |
InChI=1S/C6Cl4N2S/c7-1-2-3(13-5(1)9)4(8)12-6(10)11-2 |
InChI Key |
KOFCANIBEDAKBY-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=NC(=N1)Cl)Cl)SC(=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Perchlorothieno[3,2-d]pyrimidine typically involves the condensation of thiophene derivatives with pyrimidine precursors. One common method includes the reaction of 2,4-dichlorothieno[3,2-d]pyrimidine with various nucleophiles under controlled conditions . The reaction is often carried out in solvents like N,N-Dimethylformamide (DMF) at room temperature, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Perchlorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted thienopyrimidine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Perchlorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases and enzymes. By inhibiting these targets, the compound can modulate various cellular pathways, leading to its observed biological effects . For example, its anticancer activity is attributed to the inhibition of protein kinases that regulate cell growth and proliferation .
Comparison with Similar Compounds
Comparative Analysis of Thieno[3,2-d]pyrimidine Derivatives
Structural and Physicochemical Properties
The table below summarizes critical data for chlorinated thieno[3,2-d]pyrimidines and related compounds:
Key Observations:
- Chlorine Position: The reactivity of chlorothienopyrimidines varies with substituent placement. For example, 2-chloro derivatives exhibit higher activity in Pd-catalyzed cross-couplings compared to 4-chloro isomers due to steric and electronic effects .
- Chlorine Count : Increasing chlorine substitution (e.g., 2,4,6-trichloro) elevates molecular weight and electrophilicity, making these compounds versatile intermediates for further functionalization .
- Heteroatom Swap : Replacing sulfur with oxygen (furopyrimidine) reduces ring aromaticity and alters solubility, impacting bioavailability and synthetic utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
